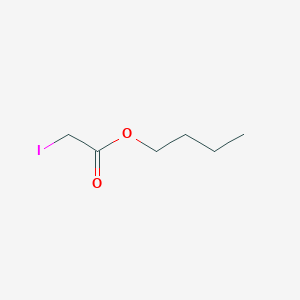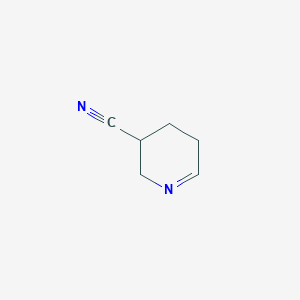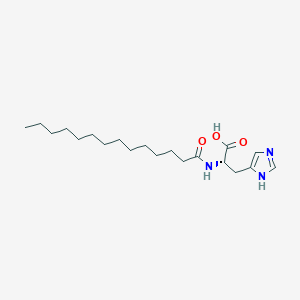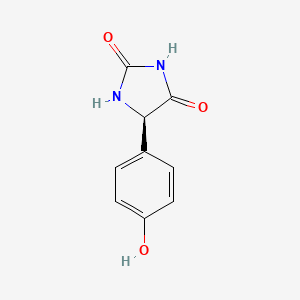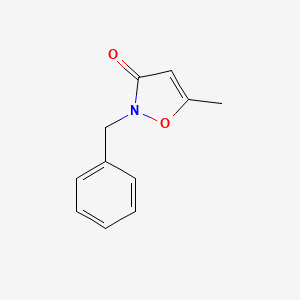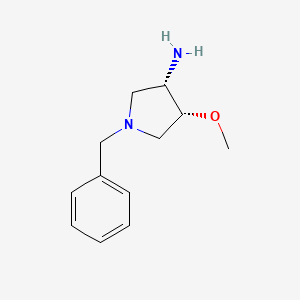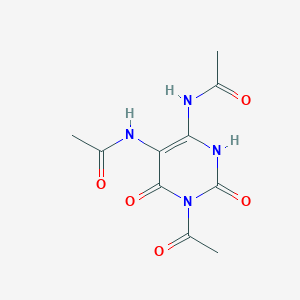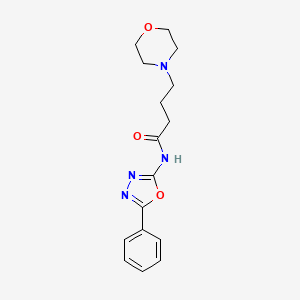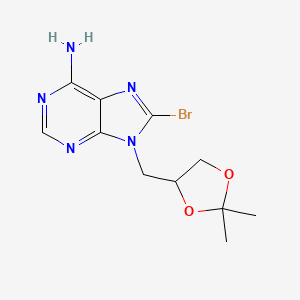
8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the purine ring.
Formation of the Dioxolane Ring: This step involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions to form the dioxolane ring.
Coupling Reaction: The final step involves coupling the dioxolane ring with the brominated purine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane ring or the purine ring.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with nucleic acids or proteins, given its structural similarity to nucleotides.
Medicine
Potential medicinal applications could include antiviral or anticancer research, where modified purines are often explored for their biological activity.
Industry
In industry, it could be used in the development of new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes or host cell machinery involved in DNA/RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Another halogenated purine with different reactivity and applications.
9-(2-Hydroxyethyl)adenine: A purine derivative with a different functional group that might have distinct biological activity.
Uniqueness
The presence of the bromine atom and the dioxolane ring in 8-Bromo-9-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-9H-purin-6-amine may confer unique chemical properties, such as increased reactivity or specific binding interactions, that distinguish it from other purine derivatives.
Propriétés
Numéro CAS |
87888-82-2 |
|---|---|
Formule moléculaire |
C11H14BrN5O2 |
Poids moléculaire |
328.17 g/mol |
Nom IUPAC |
8-bromo-9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]purin-6-amine |
InChI |
InChI=1S/C11H14BrN5O2/c1-11(2)18-4-6(19-11)3-17-9-7(16-10(17)12)8(13)14-5-15-9/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
Clé InChI |
UAEINPOUUSOAPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CN2C3=NC=NC(=C3N=C2Br)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


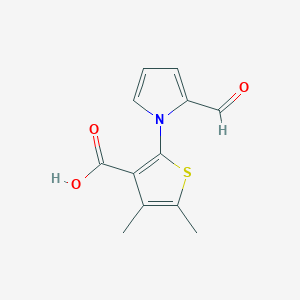
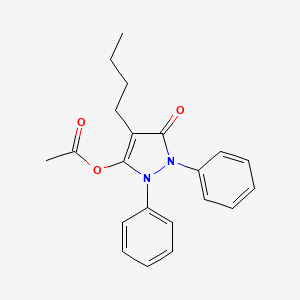
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
